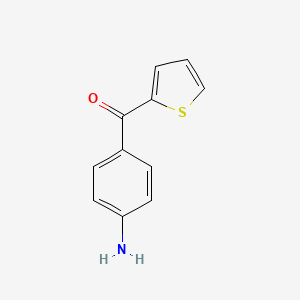

(4-Aminophenyl)(2-thienyl)methanone

描述

(4-Aminophenyl)(2-thienyl)methanone is a heteroaromatic ketone with the molecular formula C₁₁H₉NOS and an average molecular mass of 203.259 g/mol . Its structure features a 4-aminophenyl group linked via a carbonyl group to a 2-thienyl moiety. The presence of both electron-donating (amino group) and electron-withdrawing (carbonyl) groups influences its reactivity and physicochemical properties, such as solubility and intermolecular interactions .

属性

IUPAC Name |

(4-aminophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVBEQYGAAQDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(2-thienyl)methanone typically involves the reaction of 4-aminobenzoyl chloride with 2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

化学反应分析

Types of Reactions

(4-Aminophenyl)(2-thienyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Chemistry

- Building Block for Synthesis : (4-Aminophenyl)(2-thienyl)methanone is utilized as a precursor in the synthesis of more complex organic molecules. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for creating novel compounds in medicinal chemistry .

Biology

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Activity : Research has demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. In vitro assays have reported IC50 values that suggest its potential as an anticancer agent, with specific activity against human gastric adenocarcinoma and promyelocytic leukemia cells .

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for treating diseases such as cancer and infections. Its mechanism of action may involve interaction with specific enzymes or cellular receptors, influencing cell signaling pathways related to proliferation and apoptosis .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its potential as a new antimicrobial agent.

- Anticancer Activity Assessment : In vitro tests conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects, with lower IC50 values compared to established chemotherapeutics like Doxorubicin and Cisplatin. This positions it as a promising candidate for further development in cancer therapy .

作用机制

The mechanism of action of (4-Aminophenyl)(2-thienyl)methanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Key Observations :

- Replacement of the thienyl group with pyridinyl (e.g., (4-Aminophenyl)(pyridin-4-yl)methanone) reduces molecular weight but introduces basicity due to the nitrogen in pyridine .

- Halogenation (e.g., bromo, chloro substituents) enhances lipophilicity and bioactivity, as seen in antitumor derivatives .

Reactivity Trends :

- The amino group in this compound facilitates electrophilic substitution, whereas the thienyl group participates in π-π stacking, critical for crystallinity .

- Halogenated analogs exhibit slower hydrolysis rates compared to non-halogenated derivatives due to steric and electronic effects .

Physicochemical Properties

Notes:

- The dihedral angle between aromatic rings in related compounds (e.g., (4-Methoxyphenyl)(2-methylphenyl)methanone) is 56.34°, influencing packing efficiency in crystals .

- Pyridinyl derivatives show higher thermal stability due to extended conjugation .

生物活性

(4-Aminophenyl)(2-thienyl)methanone, also known as 4-amino-2-thienyl ketone, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 203.26 g/mol. The compound features an amino group at the para position of the phenyl ring and a thienyl group, which significantly influences its reactivity and biological interactions.

Synthesis Methods:

- The synthesis typically involves the reaction between 4-aminobenzoyl chloride and 2-thiophenemethanol in the presence of a base like triethylamine. This method allows for the formation of the desired product through controlled conditions followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The aminophenyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction may affect metabolic pathways relevant to disease processes.

- Receptor Binding: The thienyl group may enhance binding affinity to receptors involved in cell signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism likely involves disrupting bacterial cell functions through enzyme inhibition .

- Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have indicated that modifications to similar compounds can enhance their antiproliferative effects against melanoma and prostate cancer cells .

Case Studies

- Anticancer Activity:

- Antimicrobial Efficacy:

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor binding |

| (2-Aminophenyl)(2-thienyl)methanone | Moderate | Moderate | Similar mechanisms but less potent |

| (3-Aminophenyl)(2-thienyl)methanone | Low | Low | Weaker interactions due to structural differences |

常见问题

Q. What synthetic methodologies are recommended for (4-Aminophenyl)(2-thienyl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of aryl-substituted benzophenones like this compound typically involves Friedel-Crafts acylation or condensation reactions. For example, refluxing 4-aminoacetophenone with 2-thienylcarboxylic acid derivatives in ethanol with catalytic acetic acid under controlled heating (6–8 hours) is a viable route . Key optimization steps include:

- Catalyst selection: Lewis acids (e.g., AlCl₃) improve acylation efficiency.

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amine (N–H) bands at ~3300–3500 cm⁻¹. Compare with reference spectra from NIST databases for substituted benzophenones .

- NMR:

- Mass Spectrometry: ESI-MS or EI-MS should display [M+H]⁺ peaks matching the molecular formula (C₁₁H₉NOS). Use high-resolution MS to distinguish isotopic patterns .

Q. What crystallographic parameters are critical for resolving the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K to minimize thermal motion artifacts .

- Refinement: Employ SHELXL for least-squares refinement. Parameters to monitor:

- Validation: Check for π-π stacking or hydrogen bonding (e.g., N–H···O interactions) using software like PLATON .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement outcomes be resolved for substituted benzophenones?

Methodological Answer: Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation strategies:

- Data reprocessing: Use multiple integration software (e.g., XDS, HKL-3000) to compare intensity statistics .

- Twinning analysis: Apply the ROTAX algorithm in SHELXL to detect and model twinned domains .

- Disorder modeling: Refine split positions for flexible groups (e.g., methyl or thienyl substituents) with occupancy constraints .

Example: A dihedral angle of 56.34° between aromatic rings in (4-Methoxyphenyl)(2-methylphenyl)methanone was resolved by iterative refinement of anisotropic displacement parameters .

Q. How do substituents on the benzophenone core influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

Methodological Answer:

- Substituent variation: Synthesize analogs with electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups at the 4-position.

- Biological assays: Test anti-inflammatory activity via COX-2 inhibition assays or anticancer potency using MTT assays on cell lines (e.g., MCF-7) .

- SAR modeling: Use multivariate regression to correlate Hammett σ values or molecular descriptors (e.g., logP) with IC₅₀ data. For example, bulky substituents on the thienyl ring may enhance membrane permeability .

Q. What computational approaches complement experimental data in analyzing the electronic properties of this compound?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- Molecular docking: Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values .

- MD simulations: Assess stability of ligand-protein complexes in aqueous environments (NAMD/GROMACS) over 50–100 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。